2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide
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Overview
Description
This usually involves identifying the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various forms such as a Lewis structure, a line-angle formula, or a 3D model.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, the conditions under which the reaction occurs, and the yield of the product.Molecular Structure Analysis
This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Anticancer Activity
- A study by Gomha et al. (2017) reported that thiazole and 1,3,4-thiadiazole derivatives show potent anticancer activities, especially against Hepatocellular carcinoma cell lines (Gomha et al., 2017).
- Another research by Gomha et al. (2015) synthesized novel thiadiazole derivatives incorporating the pyrazole moiety as anticancer agents, indicating their potential in cancer treatment (Gomha et al., 2015).
Antimicrobial and Cytotoxic Activities
- Dawbaa et al. (2021) synthesized new thiazole derivatives and evaluated them for antimicrobial and cytotoxic activities, finding significant effects against certain bacteria and cancer cell lines (Dawbaa et al., 2021).
Corrosion Inhibition
- Kaya et al. (2016) conducted a study on the inhibition performance of thiadiazole derivatives against corrosion of iron, demonstrating their potential as effective corrosion inhibitors (Kaya et al., 2016).
Herbicidal Activity
- A study by Liu and Shi (2014) on N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides showed moderate to good selective herbicidal activity (Liu & Shi, 2014).
Antihypertensive Properties
- Turner et al. (1988) synthesized 2-aryl-5-hydrazino-1,3,4-thiadiazoles with vasodilator activity, indicating their potential as antihypertensive agents (Turner et al., 1988).
Fungicidal Activity
- Chen et al. (2000) prepared thiadiazole derivatives as potential fungicides, demonstrating high fungicidal activity against rice sheath blight (Chen et al., 2000).
Safety And Hazards
This involves identifying any risks associated with handling the compound, such as toxicity, flammability, or reactivity. It also includes detailing appropriate safety precautions.
Future Directions
This involves discussing potential future research directions. For example, if the compound is a drug, this could involve discussing potential new therapeutic applications.
Please note that the availability of this information can vary depending on how well-studied the compound is. For a novel or less-studied compound, some of this information may not be available. In such cases, computational chemistry techniques can sometimes be used to predict some of these properties.
properties
IUPAC Name |
2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS/c1-7-5-3-4-6-9(7)11-15-16-12(18-11)14-10(17)8(2)13/h3-6,8H,1-2H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLHARRBBAGJNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide |
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